molecular formula C15H10FIN4O B1417132 N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide CAS No. 2209093-30-9

N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide

Cat. No.: B1417132
CAS No.: 2209093-30-9
M. Wt: 408.17 g/mol
InChI Key: ITMNRJWQPSQVDW-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine and iodine atoms in the phenyl ring enhances the compound’s reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide typically involves a multi-step process:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.

    Introduction of the Fluoro and Iodo Substituents: Halogenation reactions are used to introduce the fluorine and iodine atoms onto the phenyl ring. This can be done using reagents like N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.

    Condensation with Carbohydrazide: The final step involves the condensation of the halogenated imidazo[1,2-a]pyridine with carbohydrazide under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carbohydrazide moiety, potentially converting it to an amine.

    Substitution: The halogen atoms (fluorine and iodine) on the phenyl ring can be substituted by nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives

Properties

IUPAC Name

N-[(E)-(4-fluoro-3-iodophenyl)methylideneamino]imidazo[1,2-a]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FIN4O/c16-12-2-1-10(7-13(12)17)9-19-20-15(22)11-3-5-21-6-4-18-14(21)8-11/h1-9H,(H,20,22)/b19-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMNRJWQPSQVDW-DJKKODMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NNC(=O)C2=CC3=NC=CN3C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC(=O)C2=CC3=NC=CN3C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FIN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide
Reactant of Route 3
N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide
Reactant of Route 4
N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide
Reactant of Route 5
N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.